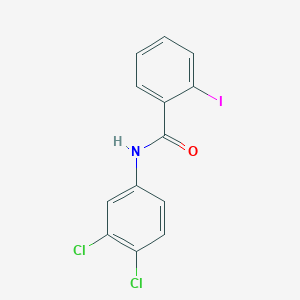

N-(3,4-dichlorophenyl)-2-iodobenzamide

CAS No.: 333349-11-4

Cat. No.: VC15021207

Molecular Formula: C13H8Cl2INO

Molecular Weight: 392.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 333349-11-4 |

|---|---|

| Molecular Formula | C13H8Cl2INO |

| Molecular Weight | 392.02 g/mol |

| IUPAC Name | N-(3,4-dichlorophenyl)-2-iodobenzamide |

| Standard InChI | InChI=1S/C13H8Cl2INO/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,(H,17,18) |

| Standard InChI Key | DTWQRJYEWQONDZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)I |

Introduction

Chemical Identity and Structural Characteristics

N-(3,4-Dichlorophenyl)-2-iodobenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring substituted with an iodine atom at the ortho position and an amide-linked 3,4-dichlorophenyl group. Key identifiers include:

The compound’s planar structure and halogen-rich composition contribute to its high lipophilicity () , which influences its solubility and membrane permeability. The iodine atom at the ortho position introduces steric hindrance, potentially affecting binding interactions in biological systems.

Synthesis and Manufacturing

While detailed synthetic protocols remain proprietary, general approaches involve coupling 2-iodobenzoic acid with 3,4-dichloroaniline via amidation reactions. Key steps likely include:

-

Activation of the carboxylic acid: 2-Iodobenzoic acid is converted to an acyl chloride using thionyl chloride () or other chlorinating agents.

-

Nucleophilic substitution: The acyl chloride reacts with 3,4-dichloroaniline in the presence of a base (e.g., triethylamine) to form the amide bond.

-

Purification: Chromatographic techniques isolate the product from unreacted starting materials and byproducts.

Challenges in synthesis include controlling regioselectivity due to the reactivity of iodine and ensuring stability under reaction conditions. Industrial-scale production remains limited, as the compound is primarily used in research settings.

Physicochemical Properties

The compound’s properties are critical for its behavior in biological and chemical contexts:

| Property | Value | Implications |

|---|---|---|

| Molecular Weight | 392.02 g/mol | Suitable for small-molecule drug design |

| XLogP3 | 5.1 | High lipophilicity; may limit solubility |

| Hydrogen Bond Donors | 1 | Moderate capacity for polar interactions |

| Hydrogen Bond Acceptors | 1 | Limited hydrogen-bonding potential |

| Rotatable Bonds | 2 | Conformational flexibility |

| Topological Polar Surface Area | 29.1 Ų | Moderate membrane permeability |

These properties suggest moderate bioavailability, with potential challenges in aqueous solubility due to the hydrophobic dichlorophenyl and iodobenzene groups .

Biological Activity and Mechanism of Action

While direct mechanistic data are scarce, structural analogs suggest potential interactions with:

-

Enzyme targets: Halogenated benzamides often inhibit enzymes like kinases or proteases via halogen bonding.

-

Receptor modulation: The dichlorophenyl group may engage hydrophobic pockets in G-protein-coupled receptors (GPCRs).

In vitro studies using similar compounds indicate low micromolar activity in cancer cell lines, though specific data for this derivative are unpublished.

Applications in Research

Medicinal Chemistry

The compound serves as a precursor in synthesizing iodinated probes for positron emission tomography (PET) imaging. Its iodine atom can be replaced with radioactive isotopes (e.g., ) for diagnostic applications.

Material Science

The dichlorophenyl group enhances thermal stability, making the compound a candidate for high-performance polymer additives.

Comparison with Structural Analogs

| Compound | Iodine Position | XLogP3 | Hydrogen Bond Donors |

|---|---|---|---|

| N-(3,4-Dichlorophenyl)-2-iodobenzamide | Ortho | 5.1 | 1 |

| N-(3,4-Dichlorophenyl)-4-iodobenzamide | Para | 5.1 | 1 |

| N-(2,4-Dichlorophenyl)-3-iodobenzamide | Meta | 5.1 | 1 |

The ortho isomer’s steric effects may reduce binding affinity compared to para and meta analogs, though empirical data are needed .

Challenges and Limitations

-

Synthetic complexity: Regioselective iodination and purification hurdles limit large-scale production.

-

Stability issues: Photodegradation necessitates specialized handling.

-

Unclear pharmacokinetics: Absence of in vivo studies hinders therapeutic potential.

Future Directions

-

Mechanistic studies: Elucidate molecular targets using crystallography and binding assays.

-

Derivatization campaigns: Explore substitutions to enhance solubility and stability.

-

Collaborative partnerships: Bridge academic and industrial efforts to advance translational applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume